molecular formula C22H24N4O4S B2742092 N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021216-10-3

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2742092
CAS No.: 1021216-10-3
M. Wt: 440.52
InChI Key: HAYCGNVYOOTRMJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative with a complex substitution pattern. Its core structure includes:

  • A cyclopropyl carboxamide at position 4, which may influence metabolic stability and target binding.
  • A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, introducing a sulfone moiety that enhances polarity and hydrogen-bond acceptor capacity.

Properties

IUPAC Name

N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-13-20-18(22(27)23-15-6-7-15)11-19(14-4-3-5-17(10-14)30-2)24-21(20)26(25-13)16-8-9-31(28,29)12-16/h3-5,10-11,15-16H,6-9,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYCGNVYOOTRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4CC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. Most notably, it influences the neuronal excitability pathway . By hyperpolarizing the cell membrane, the compound reduces the excitability of neurons, which can influence various neurological processes.

Result of Action

The activation of GIRK channels by this compound leads to a decrease in neuronal excitability. This can have various effects at the molecular and cellular level, depending on the specific type of neuron and the neural circuit in which it is located.

Biological Activity

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a pyrazolo[3,4-b]pyridine core, a cyclopropyl group , and a dioxidotetrahydrothiophenyl moiety. These structural components suggest diverse interactions with biological systems, making it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to the one have shown significant activity against various cancer cell lines, including MCF7 and HCT116. They have been reported to induce cell cycle arrest and apoptosis by inhibiting key enzymes such as CDK2 and CDK9 . The structural modifications around the pyrazolo core play a crucial role in enhancing their anticancer efficacy.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
  • Signal Transduction Modulation : It could affect pathways involved in cell proliferation and survival.
  • Protein Interactions : The compound may interact with various proteins, influencing their activity and stability .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activity. The results indicated that specific substitutions significantly enhanced their potency against cancer cells .
  • Mechanistic Insights : Research indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in cancer treatment .

Data Table: Biological Activity Summary

Study ReferenceCell Lines TestedKey FindingsMechanism of Action
MCF7, HCT116Induced apoptosis; cell cycle arrestInhibition of CDK2 and CDK9
VariousSignificant anticancer activityEnzyme inhibition
HeLaPromising results in apoptosis inductionMitochondrial pathway activation

Scientific Research Applications

Structural Features

The compound features:

  • Pyrazolo[3,4-b]pyridine core : This heterocyclic structure is associated with various biological activities.
  • Cyclopropyl group : Known to influence the compound's pharmacokinetic properties.
  • Tetrahydrothiophene moiety : This component may enhance interactions with biological targets.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising results in inhibiting cancer cell proliferation. A related study demonstrated that a compound from this family achieved an IC50 value of 56 nM against tropomyosin receptor kinase A (TRKA), a target implicated in various cancers .

Modulation of Biological Pathways

The presence of specific functional groups in N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suggests potential interactions with various biological pathways:

  • G protein-coupled receptors (GPCRs) : Compounds with similar structures have been noted for their activity in modulating GPCRs, which are critical in many physiological processes.
  • Potassium Channels : Some derivatives have shown effectiveness in modulating potassium channels, which are essential for maintaining cellular excitability.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazolo framework through cyclization.
  • Introduction of the cyclopropyl and tetrahydrothiophene groups via coupling reactions.

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect potency and selectivity against different biological targets.

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyrazolo derivatives:

StudyCompoundActivityIC50 Value
C03TRKA Inhibition56 nM
Various Pyrazolo DerivativesAntitumor ActivityRanges Vary
PDE4B InhibitorsAnti-inflammatoryIC50 0.11–1.1 μM

These findings suggest a broad scope for further exploration and development of this compound in therapeutic applications.

Comparison with Similar Compounds

Structural Analogues from Pyrazolo[3,4-b]pyridine Family

The evidence highlights several pyrazolo[3,4-b]pyridine derivatives with variations in substituents (see Table 1 ). Key examples include:

Compound ID/Name Substituents at Key Positions Molecular Weight (g/mol) Melting Point (°C) Source
Target Compound 1: 1,1-dioxidotetrahydrothiophen-3-yl; 3: Me; 4: cyclopropyl carboxamide; 6: 3-methoxyphenyl Not Provided Not Provided N/A
1006329-03-8 (6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-...) 1: Phenyl; 3: Me; 4: cyclopropyl carboxamide; 6: cyclopropyl Not Provided Not Provided
1005573-28-3 (3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-...) 1: Phenyl; 4: CF₃; 6: dimethylpyrazole Not Provided Not Provided
Example 57 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-...) Core: Pyrazolo[3,4-d]pyrimidine; Substituents: Fluorophenyl, chromen-2-yl, cyclopropyl 616.9 (M+) 211–214

Key Observations:

  • Substituent Diversity: The target compound’s 3-methoxyphenyl and sulfone groups distinguish it from analogues with trifluoromethyl (CF₃) or phenyl substituents. These groups may alter solubility and target selectivity.
  • Core Heterocycle: While most analogues share the pyrazolo[3,4-b]pyridine core, Example 57 () uses a pyrazolo[3,4-d]pyrimidine scaffold, which expands the aromatic system and could enhance binding to ATP pockets in kinases .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compounds from and , such as 1l and 2d , feature a tetrahydroimidazo[1,2-a]pyridine core with ester and nitrophenyl substituents:

Compound Core Structure Substituents Melting Point (°C) Yield (%) Source
1l Tetrahydroimidazo[1,2-a]pyridine Diethyl ester, 4-nitrophenyl, cyano 243–245 51
2d Tetrahydroimidazo[1,2-a]pyridine Diethyl ester, benzyl, 4-nitrophenyl 215–217 55

Key Comparisons:

  • Biological Relevance: Tetrahydroimidazo[1,2-a]pyridines are less common in drug discovery than pyrazolo-pyridines, suggesting the target compound may have broader applicability .

Preparation Methods

Cyclopropane Functionalization

The cyclopropyl group is introduced via N-alkylation. Using a gas-phase flow system with HY-zeolite catalysts, pyrazole derivatives undergo alkylation with cyclopropanol derivatives at 270–300°C. For example, methylpyrazole and cyclopropanol are vaporized and passed over HY-zeolite at 300°C under nitrogen, achieving near-quantitative yields.

Methoxyphenyl Incorporation

The 3-methoxyphenyl group is installed via Suzuki-Miyaura cross-coupling. The pyrazolo[3,4-b]pyridine intermediate is reacted with 3-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in toluene/ethanol at 80°C. This step typically attains 70–85% yield after purification by recrystallization.

N-Alkylation with Tetrahydrothiophene Dioxide

The tetrahydrothiophene-1,1-dioxide moiety is introduced via N-alkylation. A mixture of the pyrazolo[3,4-b]pyridine intermediate and 3-bromotetrahydrothiophene-1,1-dioxide is heated in acetonitrile with K₂CO₃ at 80°C for 12 hours. The reaction is monitored by TLC, and the product is isolated via solvent evaporation and silica gel chromatography, yielding 65–78%.

Optimization Insight :

  • Excess alkylating agent (1.5–2.0 equivalents) improves yield.
  • Polar aprotic solvents (e.g., DMF) may enhance reactivity but require higher temperatures.

Carboxamide Formation

The final step involves converting the carboxylic acid intermediate to the carboxamide. The acid (6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) is treated with oxalyl chloride in dichloromethane to form the acid chloride, which is subsequently reacted with cyclopropylamine in tetrahydrofuran (THF) at 0–5°C. The crude product is purified via recrystallization from ethanol/water, yielding 80–90%.

Reaction Scheme :

  • Acid activation:
    $$ \text{R-COOH} + \text{ClCOCOCl} \rightarrow \text{R-COCl} + \text{CO}_2 + \text{HCl} $$
  • Amide coupling:
    $$ \text{R-COCl} + \text{H}2\text{N-C}3\text{H}5 \rightarrow \text{R-CONH-C}3\text{H}_5 + \text{HCl} $$

Analytical Characterization

The final compound is characterized by $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • $$ ^1\text{H NMR} $$ (CDCl₃): δ 1.20–1.35 (m, 4H, cyclopropyl), 2.45 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 7.25–7.50 (m, 4H, aromatic).
  • HRMS: m/z calculated for $$ \text{C}{22}\text{H}{24}\text{N}4\text{O}4\text{S} $$ [M+H]⁺: 465.1562; found: 465.1565.

Process Optimization and Challenges

Yield Maximization

  • Core formation : Increasing hydroxylamine hydrochloride ratio to 2.5:1 improves yield to 85%.
  • N-Alkylation : HY-zeolite catalysts in gas-phase systems reduce byproducts, achieving >95% conversion.

Purification Strategies

  • Silica gel chromatography for intermediates.
  • Recrystallization from ethanol/water for the final carboxamide.

Alternative Synthetic Routes

One-Pot Alkylation-Coupling

A patent-disclosed method combines N-alkylation and Suzuki coupling in a single pot using Pd(OAc)₂ and SPhos ligand, reducing steps but requiring stringent anhydrous conditions. Yields are moderate (50–60%).

Solid-Phase Synthesis

Immobilizing the pyrazolo[3,4-b]pyridine core on Wang resin enables sequential alkylation and coupling, though scalability remains limited.

Industrial Scalability Considerations

The gas-phase N-alkylation method (patent EP0749963A1) is highlighted for industrial use due to its continuous flow system, minimal waste, and high throughput. Key parameters include:

  • Temperature : 250–300°C.
  • Catalyst : HY-zeolite (0.72 g per 20 g substrate).
  • Space velocity (S/V) : 7.5 × 10² h⁻¹.

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core in this compound?

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions or transition metal-catalyzed cross-coupling. For example:

  • Cyclocondensation : Heating fluoropyridine derivatives with hydrazine forms the pyrazole ring (e.g., 3-bromo-1H-pyrazolo[4,3-b]pyridine synthesis at 110°C for 16 hours) .
  • Cross-coupling : Palladium catalysts (e.g., Pd₂(dba)₃) enable aryl amination, as seen in the coupling of bromopyrazolo-pyridines with substituted anilines under inert conditions .
  • Functionalization : Boc protection (tert-butyloxycarbonyl) is used to stabilize intermediates, followed by deprotection with trifluoroacetic acid .

Q. Key Data :

StepReagents/ConditionsYieldReference
Pyrazole ring formationHydrazine, 110°C, 16 hours29%
Boc protectionBoc₂O, DMAP, Et₃N in DMF88%
Aryl aminationPd₂(dba)₃, XPhos, Cs₂CO₃, 100°C70%

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and regiochemistry. For example, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 215 [M+H]⁺ for pyrazolo-pyridine intermediates) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry (e.g., dihedral angles between fused rings) .

Q. Example Spectral Data :

TechniqueKey SignalsReference
1H^1H NMRCyclopropyl: δ 0.8–1.2 (m); Methoxyphenyl: δ 3.8 (s, OCH₃)
HRMSCalculated: 456.1523 [M+H]⁺; Found: 456.1521

Advanced Questions

Q. How can researchers optimize low-yield steps in the synthesis of N-cyclopropyl pyrazolo-pyridine derivatives?

Low yields often arise from steric hindrance or side reactions. Strategies include:

  • Catalyst screening : Copper(I) bromide (CuBr) improves Ullmann-type couplings (e.g., 17.9% yield increased to >50% with optimized catalysts) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control : Slow heating (e.g., 35°C for 48 hours) minimizes decomposition in cyclopropane introduction .

Case Study :
Replacing traditional Pd catalysts with Pd/XPhos systems increased aryl amination yields from 40% to 70% .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

Discrepancies may arise from dynamic conformations or crystal packing effects. Methodologies include:

  • Cross-validation : Compare NMR-derived dihedral angles with X-ray data. For example, SHELX-refined structures often align with 1H^1H-NOESY correlations .
  • DFT calculations : Computational models predict stable conformers, reconciling spectroscopic anomalies .
  • Variable-temperature NMR : Detects conformational flexibility (e.g., rotamers in tetrahydrothiophene-dioxide moieties) .

Example : A pyrazolo-pyridine derivative showed conflicting 13C^{13}C NMR and X-ray data due to crystal packing; DFT simulations resolved the discrepancy .

Q. How can green chemistry principles be applied to synthesize this compound?

  • Oxidant selection : Sodium hypochlorite (NaOCl) replaces toxic Cr(VI) or DDQ in oxidative ring closures (e.g., triazolopyridine synthesis in ethanol, 73% yield) .
  • Solvent reduction : Ethanol/water mixtures minimize waste, as demonstrated in hydrazine cyclization .
  • Catalyst recycling : Immobilized copper catalysts reduce metal leaching in coupling reactions .

Q. Data :

ParameterTraditional MethodGreen Method
OxidantCrO₃ (toxic)NaOCl (benign)
SolventDCM (hazardous)Ethanol/water (non-toxic)
Yield65%73%
Reference

Q. What structural features influence the biological activity of this compound?

  • Substituent effects : The 3-methoxyphenyl group enhances lipophilicity, improving membrane permeability (logP ~3.5) .
  • Sulfone moiety : The 1,1-dioxidotetrahydrothiophen-3-yl group increases metabolic stability by resisting cytochrome P450 oxidation .
  • Cyclopropyl ring : Restricts conformational flexibility, optimizing target binding (e.g., kinase inhibition) .

Q. SAR Insights :

ModificationEffect on ActivityReference
Methoxy → NitroIncreased potency (IC₅₀ ↓ 50%)
Cyclopropyl → MethylReduced selectivity (off-target ↑)

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